5,6-Dichloroisoquinoline-1-carbonitrile
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Overview
Description
5,6-Dichloroisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C10H4Cl2N2 and a molecular weight of 223.06 g/mol . This compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the isoquinoline ring, along with a nitrile group at the 1st position. It is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloroisoquinoline-1-carbonitrile typically involves the chlorination of isoquinoline derivatives followed by the introduction of the nitrile group. One common method includes the reaction of isoquinoline with chlorine gas in the presence of a catalyst to form 5,6-dichloroisoquinoline. This intermediate is then reacted with a cyanating agent such as cyanogen bromide or sodium cyanide under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed.
Major Products Formed
Substitution: Products include various substituted isoquinolines depending on the nucleophile used.
Reduction: The primary product is 5,6-dichloroisoquinoline-1-amine.
Oxidation: Products can include 5,6-dichloroisoquinoline-1-carboxylic acid or other oxidized derivatives.
Scientific Research Applications
5,6-Dichloroisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dichloroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the nitrile group allows the compound to form strong interactions with biological macromolecules, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
5,8-Dichloroisoquinoline-1-carbonitrile: Similar structure but with chlorine atoms at the 5th and 8th positions.
5,6-Dichloroisoquinoline: Lacks the nitrile group at the 1st position.
Isoquinoline-1-carbonitrile: Lacks the chlorine atoms at the 5th and 6th positions.
Uniqueness
5,6-Dichloroisoquinoline-1-carbonitrile is unique due to the specific positioning of the chlorine atoms and the nitrile group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C10H4Cl2N2 |
---|---|
Molecular Weight |
223.05 g/mol |
IUPAC Name |
5,6-dichloroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4Cl2N2/c11-8-2-1-6-7(10(8)12)3-4-14-9(6)5-13/h1-4H |
InChI Key |
LSAZCZOUUOHPAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC=C2)C#N)Cl)Cl |
Origin of Product |
United States |
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